
2-Butyramido-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyramido-3-oxopropanoic acid is an organic compound that belongs to the class of carboxylic acids It features both an amide and a keto group, making it a versatile molecule in various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyramido-3-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of butyric anhydride with glycine in the presence of a base, followed by oxidation to introduce the keto group. Another method includes the use of butyryl chloride and glycine, followed by oxidation with a suitable oxidizing agent such as potassium permanganate or hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyramido-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, anhydrides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides and esters.
Applications De Recherche Scientifique
2-Butyramido-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Butyramido-3-oxopropanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The presence of both amide and keto groups allows it to engage in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyruvic acid: 2-Oxopropanoic acid, a simpler keto acid with similar reactivity.
Bromopyruvic acid: A brominated derivative of pyruvic acid with enhanced reactivity.
3-Amino-3-oxopropanoic acid: An amino acid derivative with similar structural features.
Uniqueness
2-Butyramido-3-oxopropanoic acid is unique due to the presence of both an amide and a keto group, which allows it to participate in a broader range of chemical reactions compared to simpler keto acids. This dual functionality makes it a valuable compound in synthetic chemistry and various industrial applications .
Propriétés
Formule moléculaire |
C7H11NO4 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
2-(butanoylamino)-3-oxopropanoic acid |
InChI |
InChI=1S/C7H11NO4/c1-2-3-6(10)8-5(4-9)7(11)12/h4-5H,2-3H2,1H3,(H,8,10)(H,11,12) |
Clé InChI |
HMBURRKEGHQCBM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC(C=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



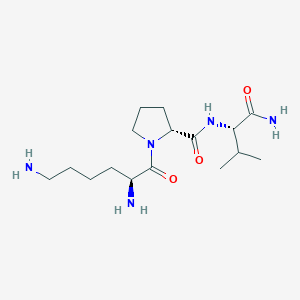
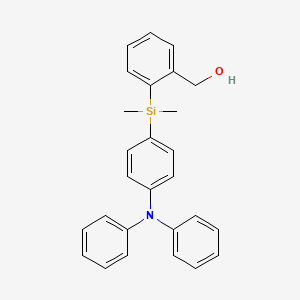
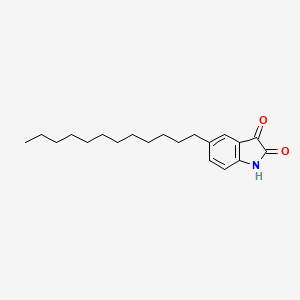


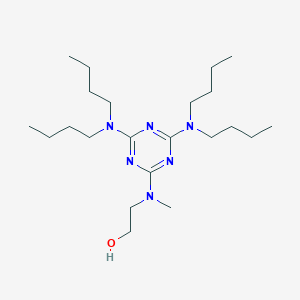

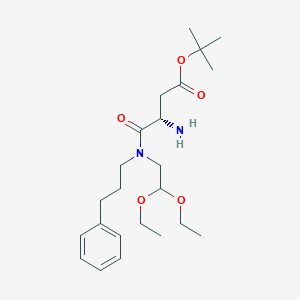
![5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol](/img/structure/B13145245.png)
![7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13145260.png)



